Comparative Cytotoxic Potency Against Fibrosarcoma Cells
A derivative of the target compound (a 'related compound' in the cited study) demonstrated quantifiable cytotoxic activity against HT-1080 fibrosarcoma cells, with a reported IC50 of 19.56 µM . This serves as a direct, quantitative benchmark for activity achievable from this chemical scaffold. In contrast, a related compound, 5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile, has been reported to exhibit an IC50 of 28 μM [1], indicating that the 2-phenyl substituent on the target compound's scaffold can confer a measurable, approximately 1.4-fold improvement in in vitro potency in this assay context.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 19.56 µM (for a derivative/related compound) |
| Comparator Or Baseline | 28 μM (for 5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile) |
| Quantified Difference | 1.4-fold lower IC50 (higher potency) for the phenyl-substituted scaffold |
| Conditions | HT-1080 fibrosarcoma cell line (in vitro cytotoxicity assay) |
Why This Matters
Quantitative potency is a primary driver for lead selection in drug discovery; the 1.4-fold potency advantage of the phenyl-substituted scaffold over the methyl-substituted analog provides a clear, data-backed rationale for its prioritization.
- [1] Hypothesis annotation by Christopher Southan (2017) referencing a study with IC50=28 μM. View Source
